Technical Guide: Physicochemical Properties of 2-Cyclopropyl-N-methoxy-N-methylacetamide
Technical Guide: Physicochemical Properties of 2-Cyclopropyl-N-methoxy-N-methylacetamide
Introduction
In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic candidate.[1][2] These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the physical properties of 2-cyclopropyl-N-methoxy-N-methylacetamide, a novel Weinreb amide with potential applications in medicinal chemistry.
Weinreb amides, or N-methoxy-N-methylamides, are valued synthetic intermediates, prized for their controlled reactivity with organometallic reagents to yield ketones without the common issue of over-addition.[3][4] This unique stability makes them crucial building blocks in the synthesis of complex molecules. 2-Cyclopropyl-N-methoxy-N-methylacetamide incorporates a cyclopropyl moiety, a functional group often introduced to modulate metabolic stability and binding affinity. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's core physical characteristics.
Molecular Structure and Identification
A clear understanding of the molecular structure is the cornerstone of characterizing its physical properties.
Figure 1: 2D Chemical Structure of 2-cyclopropyl-N-methoxy-N-methylacetamide.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-cyclopropyl-N-methoxy-N-methylacetamide | N/A |
| CAS Number | 227322-00-1 | [5] |
| Molecular Formula | C₇H₁₃NO₂ | [6] |
| Molecular Weight | 143.19 g/mol | [5] |
| Canonical SMILES | CN(C(=O)CC1CC1)OC | [6] |
| InChI | InChI=1S/C7H13NO2/c1-8(10-2)7(9)5-6-3-4-6/h6H,3-5H2,1-2H3 | [6] |
| InChIKey | YZOGROCAAWYRBU-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its developability.[2] While extensive experimental data for 2-cyclopropyl-N-methoxy-N-methylacetamide is not publicly available, we can compile known data and provide predictions for key parameters.
Table 2: Physical and Chemical Properties
| Property | Value | Method | Source |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Comparison with similar Weinreb amides | N/A |
| Melting Point | Not available | N/A | N/A |
| Boiling Point | Not available | N/A | N/A |
| Solubility | Predicted to be soluble in organic solvents like chloroform and methanol | Comparison with N-methoxy-N-methylacetamide | [3] |
| Predicted XlogP | 0.8 | Computational Prediction | [6] |
| Purity | ≥97% | Commercially available data | [5] |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following section details standardized, step-by-step methodologies for the experimental determination of the key physical properties of 2-cyclopropyl-N-methoxy-N-methylacetamide.
Workflow for Physicochemical Characterization
Figure 2: Experimental workflow for the synthesis and physicochemical characterization of 2-cyclopropyl-N-methoxy-N-methylacetamide.
Melting Point Determination (Capillary Method)
The melting point provides a quick indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.
-
Rationale: A slow heating rate is crucial for accurate determination, allowing the temperature of the heating block and the sample to remain in equilibrium.
Boiling Point Determination (Micro Boiling Point Method)
For small quantities of a liquid, the micro boiling point method is a reliable technique.
Methodology:
-
Sample Preparation: A few drops of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Cooling and Observation: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]
-
Rationale: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the external pressure. As the liquid cools, the point at which the liquid enters the capillary signifies that the vapor pressure is equal to the external pressure.
For compounds that may decompose at their atmospheric boiling point, this determination should be performed under reduced pressure. A pressure nomograph can then be used to estimate the boiling point at atmospheric pressure.
Solubility Assessment
Understanding a compound's solubility in various solvents is critical for its formulation and delivery.
Methodology (Kinetic Solubility):
-
Stock Solution Preparation: A stock solution of the compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Dilution: The stock solution is added to the aqueous buffer of interest (e.g., phosphate-buffered saline) at various concentrations.
-
Equilibration: The solutions are shaken for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).[7]
-
Analysis: The samples are filtered or centrifuged to remove any precipitate. The concentration of the compound in the supernatant is then determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
-
Rationale: Kinetic solubility provides a measure of how much of a compound, initially dissolved in an organic solvent, will remain in solution when introduced to an aqueous environment. This is a common scenario in early drug discovery screening.
Methodology (Thermodynamic Solubility):
-
Equilibration: An excess amount of the solid compound is added to the solvent of interest.
-
Saturation: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method.[8]
-
Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for later stages of drug development.
Conclusion
2-Cyclopropyl-N-methoxy-N-methylacetamide is a compound of interest with potential applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physical properties. The detailed experimental protocols offer a framework for the rigorous characterization of this and similar molecules. A thorough understanding of these fundamental physicochemical properties is an indispensable component of successful drug discovery and development, enabling informed decisions and mitigating risks in the progression of new chemical entities.
References
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